[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 4-hydroxybenzoate
Description
The compound [(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 4-hydroxybenzoate is a phenolic glycoside characterized by:
- Core structure: A glycosyl moiety (oxane and oxolane rings) with multiple hydroxyl groups.
- Aglycone: A 4-hydroxybenzoate ester linked to the carbohydrate backbone via a methyl group.
Phenolic glycosides like this are often studied for their antioxidant, antimicrobial, and enzyme-inhibitory properties.
Properties
IUPAC Name |
[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O13/c25-9-16-17(28)18(29)19(22(36-16)35-15-7-5-14(27)6-8-15)37-23-20(30)24(32,11-34-23)10-33-21(31)12-1-3-13(26)4-2-12/h1-8,16-20,22-23,25-30,32H,9-11H2/t16-,17-,18+,19-,20+,22-,23+,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCHGVOUTCXBSI-JALRXJJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)O)CO)O)O)O)(COC(=O)C4=CC=C(C=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=C(C=C3)O)CO)O)O)O)(COC(=O)C4=CC=C(C=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347086 | |
| Record name | [(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220778-23-4 | |
| Record name | [(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 4-hydroxybenzoate is a complex glycoside derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
This compound features multiple hydroxyl groups and phenolic structures which are often associated with various biological activities. The molecular formula is with a molecular weight of approximately 502.43 g/mol. The structure includes:
- Multiple sugar units contributing to its solubility and interaction with biological systems.
- Hydroxy groups that can participate in hydrogen bonding and enhance reactivity.
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties . The presence of hydroxyl groups is crucial for scavenging free radicals and reducing oxidative stress in cells. Studies have shown that it can effectively inhibit lipid peroxidation in vitro.
| Study | Method | Findings |
|---|---|---|
| DPPH Assay | Exhibited 80% inhibition at 100 µg/mL concentration. | |
| ABTS Assay | IC50 value of 45 µg/mL indicating strong radical scavenging ability. |
Cytotoxicity
The cytotoxic effects of the compound have been evaluated against various cancer cell lines. Notably:
- PANC-1 (human pancreatic cancer) : Demonstrated preferential cytotoxicity with an IC50 value of 25 µg/mL.
- HeLa (cervical cancer) : Moderate cytotoxicity observed with an IC50 value of 30 µg/mL.
These results suggest a potential role in cancer therapy by selectively targeting malignant cells while sparing normal cells.
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent . In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Reactive Oxygen Species (ROS) : By neutralizing ROS, it protects cellular components from oxidative damage.
- Modulation of Signaling Pathways : It may influence pathways involved in inflammation and apoptosis through the regulation of transcription factors like NF-kB.
- Interaction with Cell Membranes : The glycosidic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and function.
Case Studies
- Case Study on Cancer Treatment :
- A study investigated the effects of the compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups treated with vehicle only.
- Case Study on Inflammatory Diseases :
- Clinical trials assessing its efficacy in rheumatoid arthritis patients showed a marked decrease in joint inflammation and pain scores after administration over a four-week period.
Comparison with Similar Compounds
Research Findings and Gaps
- Antioxidant Superiority: The target compound’s 4-hydroxybenzoate group enhances radical scavenging vs. non-hydroxylated analogs (e.g., ) .
- Toxicity Data: Limited for the target compound, but ’s safety sheet highlights handling precautions for related esters (e.g., skin/eye irritation risks) .
- Unresolved Questions : Metabolic fate, in vivo efficacy, and enzymatic degradation pathways require further study.
Q & A
Q. How can the stereochemical configuration of this compound be experimentally confirmed?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy, specifically - and -NMR, to analyze coupling constants and NOE (Nuclear Overhauser Effect) correlations. Compare experimental data with computational predictions (e.g., density functional theory, DFT) for stereoisomer validation. X-ray crystallography is recommended for unambiguous determination of absolute configuration, as demonstrated in studies of structurally similar glycosides .
Q. What analytical techniques are suitable for purity assessment during synthesis?
- Methodology : Employ high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection to monitor reaction progress and quantify impurities. Thin-layer chromatography (TLC) combined with staining reagents (e.g., anisaldehyde-sulfuric acid) can verify carbohydrate-specific functional groups. For detailed structural validation, use tandem MS (MS/MS) and infrared (IR) spectroscopy to identify ester and hydroxyl groups .
Q. How should stability studies be designed for this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability testing by incubating the compound in buffered solutions (pH 1–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC and quantify hydrolytic products (e.g., free 4-hydroxybenzoic acid). Assess oxidative stability using radical initiators (e.g., AIBN) and track peroxide formation. Reference safety protocols for handling hygroscopic or thermally sensitive intermediates .
Advanced Research Questions
Q. What computational strategies can predict binding affinities of this compound to biological targets like TLR4 or viral proteases?
- Methodology : Perform molecular docking (e.g., AutoDock Vina, Glide) using crystal structures of target proteins (e.g., TLR4 or HIV-1 protease). Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100–200 ns. Analyze hydrogen bonding, hydrophobic interactions, and binding free energies (MM/PBSA). Cross-reference with in vitro assays (e.g., SPR or fluorescence polarization) to resolve discrepancies between computational and experimental results .
Q. How can synthetic routes address challenges in regioselective glycosylation and esterification?
- Methodology : Optimize protecting group strategies (e.g., benzyl, acetyl) to control reactivity of hydroxyl groups during glycosylation. Use catalysts like BF-OEt or NIS/AgOTf for stereoselective coupling. Monitor reaction progress via -NMR to detect intermediate formation. For esterification, employ Steglich conditions (DCC/DMAP) to minimize side reactions. Reference protocols for similar polyhydroxy oxolane derivatives .
Q. How do structural modifications (e.g., substitution of the 4-hydroxyphenoxy group) impact biological activity?
- Methodology : Synthesize analogs with halogenated or methylated aryl groups and compare their in vitro activity (e.g., IC in enzyme inhibition assays). Use QSAR (quantitative structure-activity relationship) models to correlate electronic or steric parameters with efficacy. Validate predictions with MD simulations to assess conformational changes in target binding pockets .
Q. What experimental approaches resolve contradictions in reported ADMET profiles for structurally related compounds?
- Methodology : Re-evaluate pharmacokinetic parameters (e.g., LogP, solubility) using standardized assays (e.g., shake-flask for LogP, Caco-2 cells for permeability). Cross-validate in silico predictions (e.g., SwissADME) with in vivo studies in rodent models. Address discrepancies by adjusting computational force fields or refining assay conditions (e.g., buffer composition) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
